Citral dimethyl acetal

Description

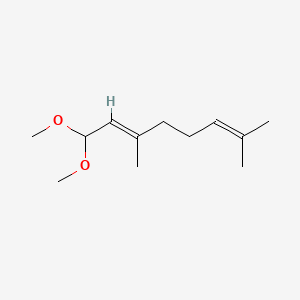

Structure

3D Structure

Properties

IUPAC Name |

(2E)-1,1-dimethoxy-3,7-dimethylocta-2,6-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-10(2)7-6-8-11(3)9-12(13-4)14-5/h7,9,12H,6,8H2,1-5H3/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKAJFSSXURRGL-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC(OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C(OC)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226086 | |

| Record name | Geranial dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to yellowish liquid with a mild, fresh, citrus, herbaceous odour | |

| Record name | Citral dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/762/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Citral dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/762/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.881-0.893 | |

| Record name | Citral dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/762/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7549-37-3, 75128-98-2 | |

| Record name | Citral dimethylacetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007549373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geranial dimethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075128982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Octadiene, 1,1-dimethoxy-3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Geranial dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethoxy-3,7-dimethylocta-2,6-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANIAL DIMETHYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B1N36AM3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Citral Dimethyl Acetal

Acetalization Reactions of Citral (B94496) Precursors

Acetalization is a reversible reaction that requires the removal of water to drive the equilibrium towards the product. organic-chemistry.org The primary methods for synthesizing citral dimethyl acetal (B89532) involve the direct reaction of citral with methanol (B129727) or the use of orthoformate reagents.

The direct condensation of citral with an excess of methanol is a fundamental approach to forming citral dimethyl acetal. This reaction is typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org To overcome the equilibrium limitations, a dehydrating agent or other means of water removal is necessary to achieve high yields. organic-chemistry.org The reaction proceeds by protonation of the citral's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by methanol.

Research has demonstrated that this acetalization can be performed efficiently even with trace amounts of conventional acids. For instance, using a small percentage of hydrochloric acid in methanol at ambient temperature can yield the desired dimethyl acetal. This highlights a potentially greener and more cost-effective manufacturing process by minimizing catalyst loading and avoiding harsh reaction conditions.

Table 1: Illustrative Conditions for Direct Acetalization of Aldehydes

| Aldehyde Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|---|---|

| trans-Cinnamaldehyde | Hydrochloric Acid | 0.1 | Methanol | Ambient | 30 min | >99 |

| Benzaldehyde | Hydrochloric Acid | 0.1 | Methanol | Ambient | 30 min | >99 |

| 4-Nitrobenzaldehyde | Hydrochloric Acid | 0.1 | Methanol | Ambient | 30 min | 98 |

This table illustrates the general effectiveness of direct methanol condensation for various aldehydes under mild, acid-catalyzed conditions. Similar principles apply to the synthesis of this compound.

A highly effective method for synthesizing this compound involves the use of trimethyl orthoformate (TMOF). google.com TMOF serves a dual purpose in the reaction: it acts as a source of the methoxy (B1213986) groups and as a dehydrating agent. organic-chemistry.orgwikipedia.org By reacting with the water generated during the reaction, TMOF forms methyl formate (B1220265) and methanol, effectively removing water and driving the reaction to completion. organic-chemistry.org

This approach is widely employed due to its efficiency and the ability to achieve high yields under relatively mild conditions. The reaction is typically carried out in an alcohol solvent, such as methanol, in the presence of an acid catalyst. google.com

A patented method describes dissolving citral and trimethyl orthoformate in methanol, followed by a reflux reaction catalyzed by p-toluenesulfonic acid. google.com This process highlights the practical application of TMOF in industrial synthesis.

Table 2: Typical Reaction Parameters for TMOF-Mediated Synthesis

| Parameter | Condition |

|---|---|

| Reactants | Citral, Trimethyl Orthoformate |

| Solvent | Methanol |

| Catalyst | p-Toluenesulfonic acid |

| Temperature | 60-90 °C (Reflux) |

| Reaction Time | 4-8 hours |

Data sourced from patent literature describing the synthesis of this compound. google.com

Catalytic Systems in this compound Synthesis

Homogeneous catalysts, which exist in the same phase as the reactants, are commonly used for acetalization. Strong protic acids such as p-toluenesulfonic acid (p-TSA) and sulfuric acid are effective catalysts. longdom.orgstackexchange.com p-TSA is often preferred due to its solid nature, which allows for easier handling, and its good solubility in organic solvents. stackexchange.comfiveable.me

The mechanism of homogeneous acid catalysis involves the protonation of the carbonyl oxygen of citral by the acid. p-toluenesulfonicacid-ptbba.com This activation increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by methanol to form a hemiacetal intermediate. p-toluenesulfonicacid-ptbba.com Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, followed by the attack of a second methanol molecule to form the final acetal product. p-toluenesulfonicacid-ptbba.com The removal of water is crucial to prevent the reverse reaction. longdom.orgp-toluenesulfonicacid-ptbba.com

In recent years, there has been a significant shift towards the use of heterogeneous catalysts for acetal synthesis, driven by principles of green chemistry. ymerdigital.com Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. This offers several advantages, including simplified catalyst recovery and reuse, reduced corrosion issues, and often milder reaction conditions. ymerdigital.comacs.org

For acetalization reactions, solid acid catalysts are particularly relevant. These materials possess acidic sites on their surface that can catalyze the reaction in a manner similar to homogeneous acids.

Supported strong acid systems are a prominent class of heterogeneous catalysts for acetalization. These catalysts typically consist of a strong acid, such as a sulfonic acid group, immobilized on a solid support like silica, alumina, or a polymer resin.

Research on the synthesis of the related citral diethyl acetal has demonstrated the high efficacy of a composite supported strong acid (Ph-SO3H/Na2SO4·CaSO4). researchgate.net This system achieved high yields under optimized conditions.

Table 3: Optimized Conditions for Citral Diethyl Acetal Synthesis Using a Supported Strong Acid

| Parameter | Optimized Condition |

|---|---|

| Molar Ratio (Citral:Ethanol:Catalyst) | 1 : (4-5) : (0.0025-0.0030) |

| Reaction Temperature | 80 °C |

| Reaction Time | 1.5 hours |

| Yield | 93-94% |

These findings for citral diethyl acetal synthesis illustrate the potential of supported strong acid catalysts, with the principles being directly applicable to this compound production. researchgate.net

Other examples of solid acid catalysts include crystalline and amorphous aluminosilicates, which contain Brønsted acid sites suitable for promoting cascade reactions that can include acetalization. acs.org The development of such robust and recyclable catalysts is a key area of ongoing research, aiming to enhance the sustainability and economic viability of this compound production.

Heterogeneous Catalyst Applications

Exploration of Novel Solid Acid Catalysts

The synthesis of acetals, including this compound, has traditionally relied on homogeneous acid catalysts. However, these catalysts present challenges in separation and reusability. mdpi.com To overcome these issues, research has shifted towards the development of heterogeneous solid acid catalysts, which are more environmentally friendly and easily separable from reaction mixtures. mdpi.com

A variety of solid acid catalysts have been investigated for acetalization reactions. These include zeolites, clays, sulfated metal oxides, and mesoporous materials which offer a convenient route for protecting carbonyl groups. researchgate.net Strongly acidic ion-exchange resins, such as macroreticulated polymeric materials with pendant sulfonic acid groups, have also proven suitable for these reactions. google.com

Recent studies have explored novel solid acid catalysts with enhanced activity and selectivity. For instance, a melamine-formaldehyde resin (MFR) supported solid acid, featuring both Lewis and Brønsted acid sites, was synthesized and showed high efficiency in the acetalization of carbonyl compounds. tubitak.gov.tr The presence of both types of acid sites was found to improve catalytic activity, and the catalyst could be recycled for six runs without any loss of activity. tubitak.gov.tr Another study focused on the use of a heteropolyacid, tungstophosphoric acid (H₃PW₁₂O₄₀), supported on KIT-6, a type of mesoporous silica. mdpi.com This catalyst demonstrated high conversion rates in the acetalization of glycerol (B35011) with citral. mdpi.com

The choice of catalyst is critical and is often influenced by the molecular size of the reactants and products. researchgate.net The textural properties of the catalyst, such as acid amount, surface area, and pore volume, also play a significant role in determining its catalytic activity. researchgate.net

Below is a table summarizing the performance of various novel solid acid catalysts in acetalization reactions.

| Catalyst | Reactants | Yield/Conversion | Reaction Conditions | Source |

| Melamine-formaldehyde resin (MFR) with Lewis and Brønsted acid sites | Carbonyl compounds and diols | Moderate to excellent yields | Not specified | tubitak.gov.tr |

| Tungstophosphoric acid on KIT-6 (PW4-KIT-6) | Glycerol and Citral | 89% conversion of glycerol | T = 100 °C, 5 hours, molar ratio glycerol:citral = 1:2.25 | mdpi.com |

| Mordenite (TECHNOSA-H2) | Citral and various alcohols | Optimized conditions developed | Not specified | researchgate.net |

| Sulfonic acid-functionalized MIL-101(Cr) | Furfural and Methanol | Up to 91% yield | Room temperature, 1 hour | nih.gov |

Green Chemistry Principles in this compound Production

Green chemistry principles are increasingly being applied to the synthesis of fine chemicals like this compound to develop more sustainable and environmentally benign processes. mdpi.comijpdd.org This involves the use of green solvents, reusable catalysts, and solvent-free reaction conditions. mdpi.com The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. rsc.org

Sustainable Catalysis Development for Acetal Synthesis

The development of sustainable catalysts is a cornerstone of green chemistry in acetal production. mpg.de The focus is on creating catalysts that are highly active, selective, and reusable. mdpi.com Solid acid catalysts are particularly attractive because they can be easily separated from the reaction mixture and reused, which is both economically and environmentally advantageous. mdpi.comrsc.org

Research is being conducted on catalysts derived from earth-abundant and non-toxic materials. mpg.de For instance, zeolites, which are aluminosilicate (B74896) minerals, have been effectively used as solid acid catalysts in various organic reactions, including acetalization. mdpi.com They offer the advantages of being tunable, recyclable, and easily separable. mdpi.com Another approach involves the use of sulfonic acid-functionalized catalysts, which have shown high activity and stability in acetalization reactions. nih.gov The reusability of such catalysts has been demonstrated, with some maintaining good catalytic activity even after ten cycles. nih.gov

Derivatization from Natural Citral Sources

Citral is a naturally occurring monoterpenoid aldehyde found in the essential oils of several plants, most notably lemongrass (Cymbopogon species). longdom.orgmanekancor.com It is a mixture of two geometric isomers, geranial (citral A) and neral (B7780846) (citral B). longdom.org The strong lemon-like aroma of citral makes it a valuable compound in the fragrance and flavor industries. longdom.org However, citral is unstable and volatile, which limits its direct application. longdom.org Conversion to its dimethyl acetal enhances its stability while retaining a desirable citrusy green aroma. longdom.orgpellwall.com

Hydrodistillation Techniques for Citral Isolation

Hydrodistillation is a common method for extracting essential oils from plant materials. nih.govresearchgate.net In this process, the plant material is boiled with water, and the resulting steam, carrying the volatile essential oils, is condensed and collected. researchgate.net The essential oil, being immiscible with water, is then separated.

The yield and composition of the extracted essential oil can be influenced by various parameters, including the weight and size of the raw material and the volume of water used. researchgate.net For lemongrass, hydrodistillation can yield an essential oil containing a high percentage of citral. Studies have shown that the citral content in lemongrass essential oil can range from 65% to 85%. manekancor.com One study found that hydrodistillation of lemongrass byproducts yielded an essential oil with a citral content of 1.09 g/kg. nih.gov Another comparative study of extraction methods showed that hydrodistillation of lemongrass yielded an oil with 83.85% citral content. ugm.ac.id

The table below shows the citral content in the essential oils of various plants.

| Plant Source | Scientific Name | Citral Content (%) | Source |

| Lemongrass | Cymbopogon flexuosus | 65 - 85 | manekancor.com |

| Litsea cubeba | Litsea cubeba | 70 - 85 | manekancor.com |

| Lemon tea-tree | Leptospermum petersonii | 70 - 80 | manekancor.com |

| Lemon myrtle | Backhousia citriodora | Not specified | longdom.org |

Integrated Process Development for In-Situ Acetal Formation

To streamline the production of citral acetals, integrated processes that combine the extraction of citral and its conversion into an acetal in a single step are being developed. This in-situ acetal formation offers advantages in terms of process simplification, cost reduction, and energy savings. google.com

Chemical Reactivity and Transformation Studies of Citral Dimethyl Acetal

Mechanism of Acetal (B89532) Formation and Hydrolysis

The formation and hydrolysis of acetals are fundamental reactions in organic chemistry, characterized by their acid-catalyzed, reversible nature. masterorganicchemistry.comyoutube.com The stability of the acetal linkage is critically dependent on the pH of the environment, being stable under basic or neutral conditions but susceptible to cleavage in the presence of acid. organic-chemistry.org

The synthesis of citral (B94496) dimethyl acetal from its parent aldehyde, citral, and methanol (B129727) is an acid-catalyzed process. longdom.org This transformation does not proceed under neutral or basic conditions. youtube.com The reaction is typically facilitated by an acid catalyst, such as p-toluenesulfonic acid or hydrochloric acid, and often involves methods to remove the water byproduct to drive the equilibrium toward the acetal product, in accordance with Le Chatelier's principle. masterorganicchemistry.comyoutube.comlongdom.org

The accepted mechanism for this reaction involves several distinct steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of citral by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. youtube.com

Nucleophilic Attack by Methanol : A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.comyoutube.com

Deprotonation : A proton is transferred from the newly added methoxy (B1213986) group to a base (such as another molecule of methanol), resulting in the formation of a neutral hemiacetal. youtube.comyoutube.com

Protonation of the Hydroxyl Group : The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination of Water : The departure of a water molecule results in the formation of a resonance-stabilized carbocation, often referred to as an oxocarbenium ion. youtube.com This step is typically the rate-determining step of the reaction.

Second Nucleophilic Attack : A second molecule of methanol attacks the highly electrophilic oxocarbenium ion. youtube.com

Final Deprotonation : The resulting protonated acetal is deprotonated, regenerating the acid catalyst and yielding the final citral dimethyl acetal product. youtube.com

The hemiacetal is a crucial, albeit often unstable, intermediate in the acetal formation pathway. youtube.com It contains a carbon atom bonded to both an -OH group and an -OR group. masterorganicchemistry.comkhanacademy.org While cyclic hemiacetals can be quite stable, acyclic hemiacetals, such as the one formed during the synthesis of this compound, are typically transient intermediates that exist in equilibrium with the starting aldehyde and alcohol. masterorganicchemistry.comyoutube.com

The reverse reaction, acetal hydrolysis, proceeds through the same intermediates. Transition state analysis for the hydrolysis of analogous acetals reveals significant charge development. Studies on benzylidene acetals show a strong, developing positive charge at the benzylic position in the transition state during degradation. nih.gov This suggests an SN1-like process where the departure of the leaving group and the formation of the oxocarbenium ion are critical features of the transition state. nih.gov This positively charged transition state is stabilized by electron-donating groups and destabilized by electron-withdrawing groups near the acetal carbon. nih.gov

Hydrolytic Stability and Degradation Kinetics

The stability of this compound is profoundly influenced by pH, a characteristic feature of the acetal functional group. nih.gov This pH sensitivity dictates its degradation pathways and persistence in various environments.

The hydrolysis of this compound to citral and methanol is the reverse of its formation and is catalyzed by acid. researchgate.net Under acidic conditions, acetals undergo rapid deacetalization. researchgate.net The rate of this hydrolysis is dramatically dependent on the pH of the solution. nih.gov

Systematic studies on various acetals and ketals demonstrate a significant decrease in the rate of hydrolysis as the pH increases. For example, the hydrolysis rate of a representative ketal was observed to decrease approximately threefold when the pH was raised from 5.0 to 5.5, and another threefold when increased to 6.0. researchgate.net A further increase to pH 6.5 resulted in another sixfold decrease in the hydrolysis rate. researchgate.net At a neutral pH of 7.4, many acetals are quite stable, showing no measurable hydrolysis over extended periods, such as seven days. nih.govresearchgate.net This stability is due to the requirement of protonation to initiate the hydrolysis mechanism; in neutral or basic media, the concentration of H+ is too low for the reaction to proceed at a significant rate. youtube.com

The following table, based on representative data for acetal hydrolysis, illustrates the profound effect of pH on reaction kinetics.

| pH | Relative Hydrolysis Rate | Half-Life (t₁/₂) | Stability |

| 5.0 | High | Hours | Low |

| 6.0 | Moderate | Many Hours | Moderate |

| 6.5 | Low | Days | High |

| 7.4 | Negligible | Many Days | Very High |

This table presents generalized trends based on kinetic studies of various acetals. nih.govresearchgate.net

Oxidative and Reductive Transformations of Acetal Functionality

A key chemical feature of the acetal functional group is its notable stability under neutral or basic conditions, particularly in the presence of common oxidizing and reducing agents. organic-chemistry.org This inherent stability is the primary reason why acetalization is a widely used strategy for protecting aldehyde and ketone functionalities during multi-step organic syntheses. masterorganicchemistry.com

The acetal moiety in this compound is generally inert to a wide range of oxidants and nucleophiles. organic-chemistry.org Likewise, the functional group is stable to hydride reductions (e.g., with sodium borohydride (B1222165) or lithium aluminum hydride) and other reductive conditions, provided the medium is not acidic. organic-chemistry.org

Therefore, when this compound is subjected to oxidative or reductive conditions, the reaction will preferentially occur at the more reactive sites within the molecule, namely the two carbon-carbon double bonds in the octadiene chain. The parent aldehyde, citral, is readily reduced to geraniol (B1671447) or oxidized to geranic acid. tandfonline.com In contrast, for this compound, the acetal group itself would remain intact during such transformations. The only scenario in which the acetal functionality would be susceptible to these reagents is if the reaction conditions are sufficiently acidic to first catalyze its hydrolysis back to the parent aldehyde, citral. organic-chemistry.org

Conversion to Corresponding Aldehydes and Carboxylic Acids

The primary reaction for converting this compound to its corresponding aldehyde is hydrolysis. This reaction cleaves the acetal to regenerate the original aldehyde, citral.

Hydrolysis to Aldehyde (Citral)

The conversion of an acetal back to an aldehyde or ketone is an acid-catalyzed hydrolysis reaction. youtube.com This process is the reverse of acetal formation and is favored by the presence of excess water and an acid catalyst. pressbooks.pubucalgary.ca The mechanism involves the protonation of one of the methoxy groups, which turns it into a good leaving group (methanol). youtube.com The departure of methanol results in a resonance-stabilized oxonium ion. youtube.comlibretexts.org A water molecule then acts as a nucleophile, attacking the electrophilic carbon. youtube.com Subsequent deprotonation yields a hemiacetal, which, under acidic conditions, further eliminates the second molecule of methanol to yield the protonated aldehyde. libretexts.org A final deprotonation step regenerates the aldehyde, citral, and the acid catalyst.

Because all steps in acetal formation and hydrolysis are reversible, the direction of the reaction can be controlled by the reaction conditions. pressbooks.pubpressbooks.pub To favor the formation of the aldehyde, a large excess of aqueous acid is used to drive the equilibrium to the left. pressbooks.pub

Table 1: Conditions for Hydrolysis of Acetals

| Reactants | Catalyst | Key Condition | Product |

| Acetal, Water | Acid (e.g., HCl, H₂SO₄) | Excess Water | Aldehyde/Ketone |

Oxidation to Carboxylic Acids

Once citral has been regenerated through hydrolysis, it can be further oxidized to its corresponding carboxylic acids, geranic acid and neric acid. Studies on the metabolism of citral in rat hepatic fractions indicate that a primary metabolic pathway is the conversion of citral to these acid species, a reaction likely catalyzed by aldehyde dehydrogenase enzymes. nih.gov While the acetal itself is resistant to many oxidizing agents, its deprotection to the aldehyde functionality allows for this subsequent oxidation. fiveable.me

Reduction to Corresponding Alcohols

The acetal group in this compound serves as a protecting group for the aldehyde functionality. Acetals are generally stable and unreactive towards hydride reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), as well as catalytic hydrogenation conditions under which a carbonyl group would be reduced. pressbooks.pubpressbooks.pubfiveable.me This stability allows for selective reactions on other parts of the molecule, but to reduce the original carbonyl group, the acetal must first be removed.

The typical pathway for the reduction to corresponding alcohols involves a two-step process:

Hydrolysis: Acid-catalyzed hydrolysis of this compound to regenerate citral (a mixture of geranial and neral). pressbooks.pubpressbooks.pub

Reduction: The resulting aldehyde, citral, is then reduced. This reduction can be highly selective.

Reduction of the Aldehyde Group: The aldehyde group in citral can be selectively reduced to a primary alcohol, leaving the carbon-carbon double bonds intact. For example, sodium borohydride (NaBH₄) reduces citral to a mixture of the corresponding alcohols, geraniol and nerol. chegg.com

Reduction of the Conjugated Double Bond: It is also possible to selectively reduce the α,β-unsaturated double bond of citral to yield citronellal (B1669106). google.com This has been achieved using various catalytic systems, such as palladium nanoparticles in the presence of potassium hydroxide (B78521) or palladium on carbon with sodium carbonate. google.comchemrxiv.org

Complete Reduction: Further reduction of citronellal or the simultaneous reduction of the aldehyde and one or both double bonds in citral can lead to alcohols like citronellol (B86348) or 3,7-dimethyloctan-1-ol. google.comgoogle.com

Table 2: Selected Research Findings on the Reduction of Citral (Post-Acetal Hydrolysis)

| Starting Material | Reducing Agent / Catalyst | Product(s) | Selectivity |

| Citral | Sodium Borohydride (NaBH₄) | Geraniol, Nerol | Reduces aldehyde group to alcohol chegg.com |

| Citral | Palladium on Carbon, Sodium Carbonate, H₂ | Citronellal | Selectively reduces the conjugated C=C bond google.com |

| Citral | Aqueous Pd Nanoparticles, KOH, H₂ | Citronellal | High selectivity (95%) for the conjugated C=C bond chemrxiv.org |

| Citral | Chromium-promoted Raney Nickel, H₂ | Citronellal and/or Citronellol | Can be controlled to yield citronellal or further reduce to citronellol google.com |

Substitution Reactions of the Acetal Moiety

The carbon atom of the acetal group in this compound is at the same oxidation level as a carbonyl carbon and can undergo nucleophilic substitution reactions, typically under acidic conditions. fiveable.me The mechanism is initiated by the protonation of one of the oxygen atoms of the methoxy groups by an acid catalyst. pressbooks.pubucalgary.ca This converts the methoxy group into methanol, a good leaving group. ucalgary.ca

The departure of methanol generates a resonance-stabilized oxonium ion, where the positive charge is delocalized between the carbon and the remaining oxygen atom. youtube.comlibretexts.org This intermediate is electrophilic and susceptible to attack by a variety of nucleophiles. libretexts.orgfiveable.me

If the nucleophile is an alcohol, the reaction is known as transacetalization, resulting in a new acetal. For instance, reacting this compound with ethylene (B1197577) glycol in the presence of an acid catalyst like para-toluenesulfonic acid would lead to the formation of citral ethylene glycol acetal, a cyclic acetal. longdom.org This type of reaction is driven to completion by removing the methanol that is formed, often through distillation. longdom.org Other nucleophiles can also react with the intermediate oxonium ion to form new carbon-nucleophile bonds, making the acetal moiety a site for various chemical transformations.

Derivatization and Analog Synthesis from Citral Dimethyl Acetal

Alkoxy Group Modifications and Their Chemical Implications

The exchange of the methoxy (B1213986) groups in citral (B94496) dimethyl acetal (B89532) for other alkoxy moieties is a key strategy for altering the molecule's chemical and sensory profile. This process, known as transacetalization, or the direct synthesis from citral with different alcohols, allows for the creation of a homologous series of acetals with varying chain lengths and structures.

Citral diethyl acetal is a prominent derivative synthesized to enhance stability and modify the aroma profile of the parent aldehyde, citral. While citral possesses a strong lemon-like aroma, it is often unstable and volatile. longdom.org The conversion to its diethyl acetal derivative results in a compound with a different olfactory character, often described as a neroli-like citrus green aroma rather than a pure lemon scent. longdom.org

The synthesis is typically achieved through the acid-catalyzed reaction of citral with ethanol. This process, known as acetalization, forms a more stable compound compared to the original aldehyde. deascal.com Various catalytic systems have been developed to optimize this reaction. One effective method utilizes a composite supported strong acid (Ph-SO3H/Na2SO4·CaSO4) for a one-step reaction between citral and anhydrous ethanol. researchgate.net This approach has been shown to produce high yields and purity under specific conditions. researchgate.net Other methods involve the use of strong acidic sulfonic acid resin as a catalyst. google.com

Table 1: Optimized Conditions for Catalytic Synthesis of Citral Diethyl Acetal

| Parameter | Value | Reference |

|---|---|---|

| Reactants | Citral, Anhydrous Ethanol | researchgate.net |

| Catalyst | Composite Supported Strong Acid (Ph-SO3H/Na2SO4·CaSO4) | researchgate.net |

| Molar Ratio (Citral:Ethanol:Catalyst) | 1 : (4 to ~5) : (0.0025 to ~0.0030) | researchgate.net |

| Reaction Temperature | 80 °C | researchgate.net |

| Reaction Time | 1.5 hours | researchgate.net |

| Yield | 93% to ~94% | researchgate.net |

| Crude Product Purity | 96% | researchgate.net |

The chemical implication of modifying the alkoxy group from methyl to ethyl is a notable shift in the fragrance profile and an increase in molecular stability, making citral diethyl acetal a valuable ingredient in the perfumery and cosmetics industries. longdom.orgdeascal.com

Cyclic Acetal Derivatives of Citral

The reaction of citral with diols (glycols) leads to the formation of cyclic acetals, which are important intermediates in organic synthesis and are used as flavoring agents and in cosmetics. longdom.orgijsdr.org This process involves an acid-catalyzed reaction where the aldehyde group of citral reacts with the hydroxyl groups of the diol to form a five or six-membered ring structure.

Citral ethylene (B1197577) glycol acetal is synthesized through the acid-catalyzed reaction of citral with ethylene glycol. longdom.org A common catalyst for this reaction is p-toluenesulfonic acid. longdom.orgmorawa.atresearchgate.netresearchgate.net The reaction is typically carried out in a solvent like benzene, and the water formed during the reaction is continuously removed via azeotropic distillation to drive the equilibrium towards the product. longdom.org The resulting product is reported to have a thymol fruity odor. longdom.org

The general procedure involves heating a mixture of citral, ethylene glycol, and the acid catalyst. longdom.org After the reaction is complete, the mixture is neutralized, extracted, and the final product is purified by vacuum distillation. longdom.org

Similar to the ethylene glycol derivative, citral propylene (B89431) glycol acetal is formed by the acid-catalyzed reaction of citral with propylene glycol. longdom.org Para-toluenesulfonic acid is also an effective catalyst for this synthesis. longdom.orgmorawa.atresearchgate.netresearchgate.net The water produced is removed azeotropically to ensure a high yield of the acetal. longdom.org

The formation of citral propylene glycol acetal is chemically significant as it can lead to the creation of new stereoisomers. The reaction can form two asymmetric centers, potentially resulting in multiple isomers of the final product. longdom.org This derivative is noted for having a green aroma, which differs from the strong lemon scent of citral, and is used in cosmetics. longdom.org High yields of citral propylene glycol acetal (78%) can be achieved, although the recovery of free citral from the hydrolysis of this acetal may be lower. perfumerflavorist.com

Table 2: Synthesis of Cyclic Acetals of Citral

| Derivative | Reactants | Catalyst | Key Process | Reference |

|---|---|---|---|---|

| Citral Ethylene Glycol Acetal | Citral, Ethylene Glycol | p-Toluenesulfonic Acid | Azeotropic water removal | longdom.orgresearchgate.net |

| Citral Propylene Glycol Acetal | Citral, Propylene Glycol | p-Toluenesulfonic Acid | Azeotropic water removal | longdom.orgresearchgate.net |

Complex Acetal Derivatives for Advanced Applications

Beyond simple alkoxy modifications and the formation of common cyclic acetals, citral dimethyl acetal can be used as a starting material to synthesize more complex and sterically hindered acetal derivatives. These advanced derivatives are designed for specific applications, including potential use as controlled-release medicinal monomers. google.com

Citral dibornyl acetal derivatives represent a class of complex acetals synthesized for specialized applications. The synthesis is achieved through a distillation reaction involving this compound and borneol in the presence of a catalyst. google.comgoogle.com

The preferred catalyst for this transacetalization reaction is p-toluenesulfonic acid. google.com The process involves dissolving this compound, borneol, and the catalyst in an organic solvent. The reaction proceeds under distillation, with the continuous removal of methanol (B129727) shifting the equilibrium towards the formation of the dibornyl acetal derivative. google.com

The synthesis can be broken down into the following key steps:

Preparation of this compound : Citral is first reacted with trimethyl orthoformate in methanol with p-toluenesulfonic acid as a catalyst under reflux conditions. google.com

Transacetalization : The purified this compound is then reacted with borneol and p-toluenesulfonic acid. The reaction is carried out via distillation, typically at temperatures between 62-68 °C for 4-12 hours. google.com

These stable dibornyl acetal derivatives possess acid-sensitive properties, suggesting potential for use in applications requiring controlled release. google.com

Exploration of Other Structurally Modified Analogs

The structural framework of this compound, characterized by its acetal functional group and two carbon-carbon double bonds at positions 2 and 6, offers several avenues for the synthesis of structurally modified analogs. The protection of the aldehyde group as a dimethyl acetal allows for selective chemical transformations at the double bonds, leading to a variety of derivatives with potential applications in the flavor and fragrance industry. Key modifications include hydrogenation and hydration, which alter the saturation and functionality of the carbon chain.

Hydrogenation Derivatives

Selective hydrogenation of the carbon-carbon double bonds in the this compound molecule is a primary method for producing modified analogs. Depending on the reaction conditions and catalyst used, either one or both double bonds can be saturated.

One of the most significant analogs is Citronellal (B1669106) Dimethyl Acetal . This compound is formed by the selective hydrogenation of the conjugated double bond (at the C2 position) of this compound. The parent aldehyde, citronellal, is a valuable fragrance ingredient, and its dimethyl acetal offers enhanced stability. The selective hydrogenation of citral to citronellal is a well-studied process, often employing catalysts like nickel, palladium, or platinum. ijcea.orgnih.govgoogle.com For instance, nickel-based catalysts have been shown to achieve high conversion of citral with excellent selectivity for citronellal under specific temperature and pressure conditions. nih.gov Another approach utilizes palladium nanoparticles in an aqueous medium to selectively reduce the conjugated double bond of citral, achieving high selectivity for citronellal. chemrxiv.org While these studies focus on citral, the protection of the aldehyde as an acetal group is a standard strategy to direct hydrogenation to the C=C bonds.

Further hydrogenation can lead to the saturation of the second double bond, resulting in 3,7-Dimethyloctanal Dimethyl Acetal .

The table below summarizes the key hydrogenation products derivable from this compound.

| Starting Material | Reaction | Key Product | IUPAC Name of Product |

| This compound | Selective Hydrogenation of C2=C3 bond | Citronellal Dimethyl Acetal | 1,1-Dimethoxy-3,7-dimethyloct-6-ene |

| This compound | Full Hydrogenation of C=C bonds | 3,7-Dimethyloctanal Dimethyl Acetal | 1,1-Dimethoxy-3,7-dimethyloctane |

Hydration Products

The addition of water across the double bonds of this compound, a reaction known as hydration, yields hydroxylated analogs. A notable example is Hydroxycitronellal Dimethyl Acetal . This compound is a valuable fragrance ingredient known for its floral, lily-of-the-valley aroma. analis.com.mychemimpex.com Its synthesis involves the hydration of the C6=C7 double bond of the citronellal dimethyl acetal precursor. The synthesis of hydroxycitronellal itself can be achieved through the hydrolysis of citronellal, and subsequent acetalization with methanol in the presence of an acid catalyst can yield hydroxycitronellal dimethyl acetal. analis.com.my This suggests that direct, selective hydration of the appropriate double bond in a precursor acetal is a viable synthetic route.

The characteristics of this important analog are detailed in the table below.

| Derivative Name | IUPAC Name | Molecular Formula | Key Properties |

| Hydroxycitronellal Dimethyl Acetal | 1,1-Dimethoxy-3,7-dimethyloctan-7-ol | C₁₂H₂₆O₃ | Pleasant floral aroma, used as a fragrance ingredient and as a building block in further synthesis. chemimpex.comflavscents.com |

Other Potential Modifications

Beyond hydrogenation and hydration, other reactions common to alkenes could potentially be applied to this compound to create a wider range of analogs. These include:

Epoxidation: The double bonds of citral can be converted to epoxides using reagents like peroxy acids. researchgate.net Applying this to this compound would yield epoxy-analogs, which could serve as reactive intermediates for further derivatization.

Cyclization: Under acidic conditions, the parent aldehyde citral is known to undergo cyclization to form various p-menthane derivatives. capes.gov.br It is plausible that this compound could undergo similar acid-catalyzed intramolecular reactions, potentially leading to cyclic acetal analogs.

These potential pathways highlight the versatility of this compound as a starting material for generating a diverse library of structurally modified compounds for various applications.

Applications in Advanced Chemical Synthesis

Citral (B94496) Dimethyl Acetal (B89532) as a Key Synthetic Building Block

The primary role of citral dimethyl acetal in synthesis is to act as a protected form of citral. The aldehyde in citral is highly reactive and can be unstable, particularly in the presence of acids or bases, air, and light. longdom.orglongdom.org By converting it to a dimethyl acetal, the aldehyde is masked, allowing chemists to perform reactions on other parts of the molecule, such as the double bonds, without interference from the aldehyde group.

This stability makes it an important intermediate for producing a range of valuable chemicals. longdom.org Following its use in a synthetic sequence, the acetal group can be easily removed (deprotected) under acidic conditions to regenerate the aldehyde functionality when needed for subsequent reaction steps. It is a foundational precursor in the multi-step synthesis of significant commercial products, including vitamins and complex aroma compounds. longdom.orgwikipedia.org

Precursor in Agrochemical Synthesis Research

While direct, large-scale application of this compound in the synthesis of commercial agrochemicals is not extensively documented, its parent compound, citral, possesses properties that are highly relevant to agrochemical research. Citral is known to have pheromonal effects in certain insects and mites and also exhibits strong antimicrobial qualities. longdom.orglongdom.orgwikipedia.org These biological activities are foundational areas of investigation for developing new crop protection agents and pest management solutions. The conversion of citral to its more stable acetal form provides a pathway for creating derivatives with potentially enhanced stability and controlled-release properties for agricultural applications.

Intermediate in Pharmaceutical Compound Development

This compound serves as a key intermediate in the development of pharmaceutical compounds, most notably through its connection to the synthesis of vitamins. wikipedia.org The compound is a precursor to ionones, which are indispensable intermediates in the industrial production of Vitamin A. wikipedia.orgwpmucdn.comresearchgate.net The synthesis pathway involves using the carbon skeleton of citral, protected as the dimethyl acetal, as the foundation for building the more complex structure of the vitamin. This application highlights the role of this compound as a crucial link between a readily available terpene-derived raw material and a vital pharmaceutical product.

In medicinal chemistry, converting natural compounds into more stable or biologically active derivatives is a common and effective strategy. nih.govresearchgate.net Nitrogen-containing heterocyclic compounds are of particular importance, as they form the structural core of a vast number of therapeutic agents; indeed, over 75% of drugs approved by the FDA contain such structures. nih.govmdpi.com

Research has focused on synthesizing nitrogen-containing derivatives from citral to explore new medicinal applications. researchgate.net By reacting citral with natural amino acids, researchers have produced Schiff's bases and their corresponding amines, creating new pharmacophores with potential antibacterial activity. researchgate.net Other studies have utilized citral to synthesize complex nitrogen-containing structures like pyranoquinolinones, which have been investigated for their potential as inhibitors of cancer cell growth. nih.gov This area of research demonstrates the value of using the citral backbone, protected in its acetal form for synthesis, as a scaffold for creating novel nitrogen-containing molecules with potential therapeutic value.

Role in Flavor and Fragrance Intermediate Synthesis

In the flavor and fragrance industry, this compound is a highly valued intermediate. The primary reason for its use is the significant improvement in chemical stability it offers over citral. longdom.org Citral itself has a powerful, fresh lemon scent but is volatile and degrades in alkaline conditions, such as those found in soap, or upon exposure to air and sunlight. longdom.org The acetal form protects the aldehyde, preserving the molecular structure and allowing for a more controlled and lasting release of a citrus-like aroma.

Its own olfactory profile is described as a milder and more natural lemon, citrus, or verbena note, with fresh and green facets. synarome.comiff.comspecialchem.com This makes it an excellent modifier in fragrance compositions, where it can provide a persistent citrus top note without the harshness of pure citral. pellwall.com

The creation of this compound is, in itself, an example of novel aroma chemical development. The process of converting citral's aldehyde group into an acetal results in a new molecule with a distinct and more subtle aroma profile and, crucially, superior stability. pellwall.comlongdom.org This enhanced stability allows for its incorporation into a wider range of product bases, particularly in perfumery for soaps and detergents, where the parent aldehyde would not survive. specialchem.com Its reliability and consistent performance make it a foundational element for building fresh, green, and citrus-type fragrances. pellwall.com

This compound is a key precursor in the commercially significant synthesis of ionones and their derivatives, methyl ionones. longdom.org These compounds possess a characteristic violet-like aroma and are fundamental components in perfumery. wpmucdn.com The industrial synthesis is a well-established two-step process:

Aldol (B89426) Condensation: Citral (typically after being deprotected from its acetal form) undergoes an aldol condensation reaction with a ketone, such as acetone, in the presence of a basic catalyst. This reaction forms an intermediate known as pseudoionone (B86502). wpmucdn.comresearchgate.netperfumerflavorist.com

Cyclization: The pseudoionone intermediate is then treated with an acid catalyst (e.g., sulfuric or phosphoric acid), which induces a cyclization reaction to form a mixture of ionone (B8125255) isomers, primarily α-ionone and β-ionone. wpmucdn.comperfumerflavorist.comwjpps.com

This synthetic pathway, starting from the citral structure, is a cornerstone of industrial fragrance chemistry.

Interactive Table: Summary of Synthetic Applications

This table summarizes the principal applications of this compound as a synthetic intermediate.

| Role | Resulting Product or Field of Research | Key Transformation | Source(s) |

| Precursor | Ionones & Methyl Ionones (Fragrance) | Aldol Condensation & Cyclization | longdom.orgwpmucdn.comperfumerflavorist.com |

| Intermediate | Vitamin A (Pharmaceuticals) | Synthesis via Ionone Intermediate | wikipedia.orgwpmucdn.comresearchgate.net |

| Research Precursor | Agrochemical Research | Exploration of Pheromonal/Antimicrobial Properties | longdom.orgwikipedia.org |

| Research Precursor | Medicinal Chemistry (Nitrogen Derivatives) | Synthesis of Schiff's Bases, Pyranoquinolinones | nih.govresearchgate.net |

| Intermediate | Novel Aroma Chemicals (Fragrance) | Acetal formation for stability and unique odor | pellwall.comlongdom.orgspecialchem.com |

Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic methods are fundamental in separating citral (B94496) dimethyl acetal (B89532) from reaction mixtures, natural extracts, or commercial formulations, as well as for distinguishing between its geometric isomers, geranial dimethyl acetal (the E-isomer) and neral (B7780846) dimethyl acetal (the Z-isomer).

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like citral dimethyl acetal. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), it provides both quantitative and qualitative information.

Research studies have employed specific GC methodologies to characterize this acetal. A common approach involves the use of a capillary column with a non-polar stationary phase. For instance, a DB-5 column, which has a (5%-phenyl)-methylpolysiloxane stationary phase, has been utilized for the analysis of volatile compounds, including this compound. The conditions for such an analysis are meticulously controlled to achieve optimal separation.

A typical temperature program for the GC oven starts at a lower temperature, which is then gradually increased to facilitate the elution of compounds with different boiling points. For example, a temperature ramp might begin at 50°C and increase to 250°C at a rate of 4°C per minute. This allows for the separation of a wide range of volatile and semi-volatile compounds that may be present in the sample. The carrier gas, typically helium, is maintained at a constant flow rate to ensure reproducible retention times. The selection of the injector and detector temperatures is also critical to prevent condensation or degradation of the analyte.

Table 1: Example of Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Value/Condition |

|---|---|

| Column Type | Capillary |

| Stationary Phase | DB-5 ((5%-phenyl)-methylpolysiloxane) |

| Column Length | 30 m |

| Column Diameter | 0.25 mm |

| Initial Temperature | 50°C |

| Final Temperature | 250°C |

| Temperature Ramp | 4°C/min |

| Carrier Gas | Helium |

Spectroscopic Identification and Structural Elucidation

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in a molecule. The acetal functional group in this compound gives rise to a characteristic set of absorption bands in the IR spectrum.

The most prominent feature in the IR spectrum of an acetal is the presence of several strong bands in the fingerprint region, specifically between 1200 cm⁻¹ and 1020 cm⁻¹. These absorptions are attributed to the C-O stretching vibrations of the acetal moiety (C-O-C-O-C). The presence of multiple bands in this region is a key indicator of the acetal group.

In addition to the acetal-specific bands, the IR spectrum of this compound also displays absorptions corresponding to other parts of the molecule. These include C-H stretching vibrations for the methyl and methylene (B1212753) groups, typically observed in the 2850-3000 cm⁻¹ range. The presence of carbon-carbon double bonds (C=C) in the citral backbone would be indicated by stretching vibrations around 1650-1680 cm⁻¹.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 2850-3000 | C-H (alkane) | Stretching |

| 1650-1680 | C=C (alkene) | Stretching |

| 1200-1020 | C-O-C-O-C (acetal) | Stretching (multiple strong bands) |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for the various protons in the molecule. The methoxy (B1213986) groups (-OCH₃) of the acetal would typically appear as a sharp singlet in the upfield region of the spectrum. The protons on the double bonds would resonate in the downfield region characteristic of vinylic protons. The signal for the proton on the acetal carbon (CH(OCH₃)₂) would also be a key feature. The remaining methyl and methylene protons of the terpene backbone would appear as complex multiplets in the aliphatic region of the spectrum. A ¹H NMR spectrum for 1,1-Dimethoxy-3,7-dimethylocta-2,6-diene is available in the literature, which can be used for structural confirmation.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbon of the acetal group (C(OCH₃)₂) would have a characteristic chemical shift. The carbons of the methoxy groups would appear as a distinct signal. The olefinic carbons would resonate in the downfield region typical for sp² hybridized carbons, while the aliphatic carbons of the main chain and the methyl groups would appear in the upfield region. While specific experimental data for this compound is not widely available, the expected chemical shifts can be predicted based on the structure and comparison with related compounds.

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. In gas chromatography-mass spectrometry (GC-MS), the mass spectrometer acts as a detector for the gas chromatograph, providing mass spectra of the separated components.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (198.30 g/mol ). However, the molecular ion may be weak or absent due to the lability of the acetal group.

The fragmentation pattern is often more informative for structure elucidation. A characteristic fragmentation pathway for acetals is the loss of one of the alkoxy groups (-OCH₃) to form a stable oxonium ion. Therefore, a prominent peak at m/z 167 (M - 31) would be expected. Another key fragment is often observed at m/z 73, which corresponds to the [CH(OCH₃)₂]⁺ fragment. Other significant peaks in the mass spectrum of this compound include fragments at m/z 41, 69, and 123, which arise from further fragmentation of the terpene backbone.

Table 3: Key Mass Spectrometry (MS) Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

|---|---|

| 167 | [M - OCH₃]⁺ |

| 123 | [C₉H₁₅]⁺ |

| 73 | [CH(OCH₃)₂]⁺ |

| 69 | [C₅H₉]⁺ |

| 41 | [C₃H₅]⁺ |

Environmental Disposition and Transformations

Environmental Release and Distribution Pathway Investigations

Upon release into the environment, the distribution of Citral (B94496) Dimethyl Acetal (B89532) is dictated by its inherent physical and chemical properties. Modeling approaches, such as fugacity models, are instrumental in predicting its likely environmental compartments and concentrations.

Fugacity models are mathematical tools used to predict the distribution of a chemical among various environmental compartments at equilibrium. The model uses the chemical's "escaping tendency" or fugacity, which is determined by its key physicochemical properties. While specific fugacity modeling studies for Citral Dimethyl Acetal are not extensively detailed in publicly available literature, its environmental fate can be predicted based on its known properties.

The key properties influencing the fugacity and environmental distribution of this compound are its vapor pressure, water solubility, and octanol-water partition coefficient (Log P). These parameters determine the fugacity capacity (Z-value) of each environmental compartment (air, water, soil, sediment) for the substance. A higher Z-value for a compartment indicates a greater capacity to hold the chemical.

Based on its properties, a Level III fugacity model would predict the following distribution patterns:

Released to Air : With a notable vapor pressure, a portion would remain in the atmosphere. However, its moderate water solubility and Log P suggest it would also partition to soil and water from the atmosphere through deposition.

Released to Water : Due to its low water solubility, it would not be expected to persist in high concentrations in the water column. A significant fraction would likely partition to sediment and potentially volatilize to the air.

Released to Soil : In the soil compartment, the compound's fate would be driven by its tendency to adsorb to organic matter (indicated by its Log P) and its potential for volatilization into soil air.

Table 1: Physicochemical Properties of this compound

| Property | Value | Implication for Fugacity Modeling |

|---|---|---|

| Molecular Formula | C₁₂H₂₂O₂ | Basic input for model calculations. |

| Vapor Pressure | 9.0 mmHg @ 102.7 °C | Indicates a potential for volatilization and distribution into the air compartment. |

| Water Solubility | 23.74 mg/L (Insoluble) | Suggests limited persistence in the aqueous phase and a tendency to partition to other compartments like sediment or air. |

| Log P (XlogP3-AA) | 3.4 (Estimated) | Indicates a moderate potential for bioaccumulation and adsorption to organic matter in soil and sediment. |

This interactive table summarizes the key physicochemical properties of this compound that are used as inputs for fugacity models to predict its environmental distribution.

Biotic Degradation Potential

The ultimate fate of many organic compounds in the environment is determined by microbial degradation.

While specific, detailed biodegradation studies on this compound are limited, the compound is described as being biodegradable. The most probable initial step in its biological degradation pathway mirrors its abiotic hydrolysis, likely facilitated by microbial enzymes. This initial step would break down this compound into its primary metabolites: Citral and methanol (B129727).

The subsequent fate of the compound is then determined by the biodegradation of these metabolites.

Citral : As a naturally occurring terpenoid aldehyde, citral is readily biodegradable by various microorganisms. Studies on citral have shown that it can be metabolized through pathways involving oxidation of the aldehyde group to form geranic acid, followed by further breakdown of the carbon skeleton. Microorganisms like Pseudomonas aeruginosa have been shown to degrade citral.

Methanol : As a simple one-carbon alcohol, methanol is easily utilized by a wide range of microorganisms as a source of carbon and energy. It is readily mineralized to carbon dioxide and water in both aerobic and anaerobic environments.

Table 2: Anticipated Metabolites from Degradation of this compound

| Degradation Pathway | Initial Product(s) | Subsequent Fate |

|---|---|---|

| Hydrolysis (Abiotic/Biotic) | Citral, Methanol | Both are readily biodegradable by microorganisms. |

| Citral Biodegradation | Geranic Acid and other oxidized products | Further breakdown into smaller molecules. |

| Methanol Biodegradation | Carbon Dioxide and Water | Mineralized and incorporated into the carbon cycle. |

This interactive table outlines the expected breakdown products of this compound through both abiotic and biotic processes and their subsequent environmental fate.

Computational and Theoretical Studies

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Environmental Properties

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are predictive tools that correlate the structural or property-based features of a chemical with its biological activity or physicochemical properties, respectively. For a commercial fragrance ingredient such as citral (B94496) dimethyl acetal (B89532), QSAR/QSPR models are particularly valuable for assessing environmental properties like biodegradability, bioaccumulation potential, and aquatic toxicity, often required for regulatory purposes. ecetoc.orgaftonchemical.com

For citral dimethyl acetal, a QSPR model for an environmental property like the octanol-water partition coefficient (log K_ow), a key indicator of bioaccumulation potential, would be developed by first calculating a range of molecular descriptors. A hypothetical set of descriptors and their potential contribution to a log K_ow model are presented in the table below.

| Molecular Descriptor | Description | Hypothetical Contribution to log K_ow |

|---|---|---|

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Positive (larger molecules tend to be more lipophilic) |

| Number of Oxygen Atoms (nO) | Count of oxygen atoms. | Negative (oxygen atoms increase polarity, reducing lipophilicity) |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Negative (higher TPSA indicates greater polarity) |

| Number of Rotatable Bonds (nRotB) | Count of single bonds that allow free rotation. | Variable (can influence both solubility and lipophilicity) |

The reliability of such a model for this compound would depend on its applicability domain, which is the chemical space of the training set. researchgate.net For a model to be predictive for this compound, the training set should include other acyclic terpenoids and acetals. researchgate.net

Molecular Dynamics and Conformational Analysis of this compound

This compound is an acyclic molecule with a significant degree of conformational flexibility due to rotation around its numerous single bonds. Conformational analysis aims to identify the stable, low-energy spatial arrangements (conformers) of a molecule and the energy barriers between them. libretexts.org This is crucial as the conformation of a molecule can influence its physical properties, reactivity, and interaction with biological receptors.

The conformational landscape of this compound is expected to be complex. The molecule contains several key rotatable bonds, including the C-C bonds of the carbon backbone and the C-O bonds of the acetal group. The relative orientation of different parts of the molecule is described by dihedral angles. The stability of different conformers is determined by a balance of factors, including torsional strain (from eclipsing bonds) and steric hindrance (repulsion between non-bonded atoms). youtube.com

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational dynamics of this compound in different environments. nih.gov An MD simulation would involve calculating the forces on each atom and solving the equations of motion to track the trajectory of the atoms over time. This allows for the exploration of the potential energy surface and the identification of preferred conformations.

A systematic conformational search, for instance using a program like CREST, could initially identify a large number of possible conformers. acs.org These would then be optimized using quantum chemical methods to determine their relative energies. The most stable conformers would likely exhibit staggered arrangements around the single bonds to minimize torsional strain, with gauche and anti arrangements describing the relative positions of larger substituents.

The table below illustrates some of the key dihedral angles in this compound and the likely low-energy conformations associated with them.

| Dihedral Angle (Atoms) | Description of Rotation | Expected Low-Energy Conformations (Angle) |

|---|---|---|

| O-C1-C2-C3 | Rotation around the C1-C2 bond | Gauche (~60°), Anti (~180°) |

| C2-C3-C4-C5 | Rotation around the C3-C4 bond | Gauche (~60°), Anti (~180°) |

| C4-C5-C6-C7 | Rotation around the C5-C6 bond | Gauche (~60°), Anti (~180°) |

| CH3O-C1-O-CH3 | Rotation around the C1-O bonds of the acetal | Gauche (~60°) |

Reaction Pathway Simulations and Catalytic Mechanism Elucidation

Computational chemistry can be used to simulate reaction pathways and elucidate the mechanisms of chemical reactions at the atomic level. For this compound, a key reaction is its formation from citral and methanol (B129727), which is typically acid-catalyzed. youtube.com Theoretical studies can map out the potential energy surface of this reaction, identifying the structures of transition states and intermediates, and calculating the activation energies for each step. libretexts.org

The acid-catalyzed formation of this compound from citral proceeds through a multi-step mechanism. chemistrysteps.com The key steps, which can be modeled computationally, are:

Protonation of the carbonyl oxygen: The acid catalyst protonates the oxygen of the aldehyde group in citral, making the carbonyl carbon more electrophilic.

Nucleophilic attack by methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, a hemiacetal.

Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, preparing it to leave as a water molecule.

Formation of a carbocation: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation.

Second nucleophilic attack: A second molecule of methanol attacks the carbocation.

Deprotonation: The final step is the removal of a proton from the newly added methoxy (B1213986) group, regenerating the acid catalyst and yielding the final product, this compound.

The table below outlines the key species involved in the simulated reaction pathway for the formation of this compound.

| Step | Reactants | Key Intermediate/Transition State | Products |

|---|---|---|---|

| 1 | Citral, H+ | Protonated Citral | - |

| 2 | Protonated Citral, Methanol | Hemiacetal Formation Transition State | Hemiacetal |

| 3 | Hemiacetal, H+ | Protonated Hemiacetal | - |

| 4 | Protonated Hemiacetal | Water Elimination Transition State | Carbocation, Water |

| 5 | Carbocation, Methanol | Acetal Formation Transition State | Protonated Acetal |

| 6 | Protonated Acetal | Deprotonation | This compound, H+ |

By understanding these reaction pathways computationally, it is possible to optimize reaction conditions for the synthesis of this compound or to predict its stability under various environmental conditions.

Q & A

Q. What are the recommended methods for synthesizing Citral dimethyl acetal with high purity, and how can reaction efficiency be optimized?

this compound is typically synthesized via acid-catalyzed acetalization of citral with methanol. Key steps include:

- Using a catalytic amount of p-toluenesulfonic acid (PTSA) or sulfuric acid under anhydrous conditions .

- Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to track citral consumption .

- Purification through fractional distillation or silica gel chromatography to isolate the product from unreacted citral and byproducts . Optimization involves adjusting molar ratios (e.g., excess methanol), temperature control (25–40°C), and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

- GC-MS : Quantifies purity by comparing retention indices and mass spectra with reference libraries (e.g., NIST or Wiley). This compound typically elutes at ~1318–1342 retention index .

- NMR Spectroscopy : Confirm acetal formation via disappearance of citral’s aldehyde proton (δ 9.2–9.8 ppm) and emergence of dimethyl acetal protons (δ 3.2–3.5 ppm for OCH₃ groups) .

- FT-IR : Validate acetal C-O-C stretch at ~1100 cm⁻¹ and absence of aldehyde C=O stretch (~1720 cm⁻¹) .

Q. What safety protocols should researchers follow when handling this compound in laboratory settings?

- Refer to IFRA standards for dermal sensitization risks: While this compound is not explicitly restricted, related acetals (e.g., trans-2-Hexenal dimethyl acetal) have usage bans due to sensitization concerns .

- Use PPE (gloves, goggles) and work in ventilated hoods. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can researchers evaluate the stability of this compound under varying experimental conditions (e.g., pH, temperature)?

- Experimental Design :

- Prepare buffered solutions (pH 2–12) and incubate samples at 25–60°C for 24–72 hours.

- Analyze degradation via HPLC or GC-MS to quantify residual acetal and identify breakdown products (e.g., citral) .

Q. What computational strategies can elucidate this compound’s interactions in biological systems (e.g., enzyme inhibition)?

- Molecular Docking : Model binding affinities with target proteins (e.g., acetylcholinesterase) using software like AutoDock Vina. Compare with citral to assess acetalization’s impact on bioactivity .

- MD Simulations : Simulate solvation dynamics and conformational stability in lipid bilayers or aqueous solvents .

Q. How should contradictory data on this compound’s thermal stability be reconciled across studies?

- Methodological Audit : Compare experimental variables (e.g., heating rate, sample purity, analytical techniques) between studies. For example, GC-MS may overlook non-volatile degradation products detectable via LC-MS .

- Controlled Replication : Repeat experiments with standardized protocols (e.g., ISO guidelines) and validate using multiple analytical methods .

Q. What strategies improve reproducibility in synthesizing this compound for pharmacological assays?

- Protocol Harmonization : Document exact reagent grades, solvent drying methods, and reaction times. For example, trace water in methanol can reduce acetal yield by 15–30% .

- Batch Analysis : Use qNMR to certify purity and share raw data (e.g., spectra, chromatograms) in supplementary materials .

Methodological Guidance

Q. How can researchers design a robust literature review on this compound’s applications in fragrance and medicinal chemistry?

- Search Strategy : Use Google Scholar operators like "this compound" AND ("synthesis" OR "bioactivity") and filter by citation count (>50) for influential studies .

- Critical Analysis : Contrast findings across disciplines—e.g., perfumery (IFRA standards) vs. oncology (anticancer mechanisms in ER+ breast cancer models) .

Q. What frameworks are recommended for analyzing this compound’s environmental impact in biodegradation studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.